Ácido 2-benciloxi-6-fluorobenzoico

Descripción general

Descripción

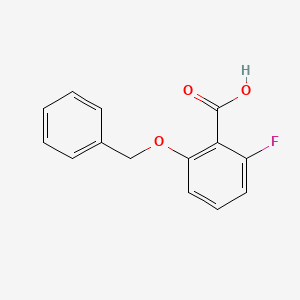

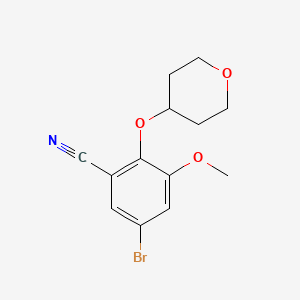

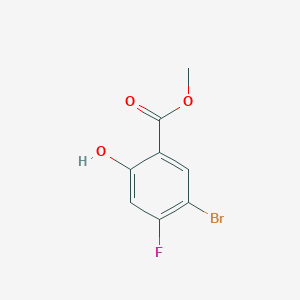

“2-Benzyloxy-6-fluorobenzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is a derivative of benzoic acid, which is an aromatic organic compound . This compound has received increasing attention due to its favorable physico-chemical properties .

Synthesis Analysis

The synthesis of fluorobenzoic acids involves nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . An effective synthetic route for preparation of 2-chloro-6-fluorobenzoic acid has been described, which includes diazotization, fluorination, ammoxidation, and hydrolysis reactions .

Molecular Structure Analysis

The molecular structure of “2-Benzyloxy-6-fluorobenzoic acid” is characterized by the presence of a benzene ring with a benzyloxy group and a fluorine atom attached to it . The ortho fluoro- and chloro- substituted benzoic acids have been investigated using quantum chemical calculations performed within the density functional theory (DFT) formalism .

Chemical Reactions Analysis

The cis-dihydroxylation of arenes by Rieske dearomatizing dioxygenases (RDDs) represents a powerful tool for the production of chiral precursors in organic synthesis . The specific activity, specific carbon uptake, and regioselectivity of the dihydroxylation reaction were evaluated for a panel of monosubstituted benzoates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyloxy-6-fluorobenzoic acid” include a molecular weight of 246.23400, a density of 1.289±0.06 g/cm3 at 20 °C, and a boiling point of 381.2±27.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Trazadores de la industria petroquímica

Ácido 2-benciloxi-6-fluorobenzoico: se utiliza como trazador conservativo en la industria petroquímica. Estos trazadores son sustancias que se añaden a los fluidos para indicar las rutas o patrones de flujo, especialmente en formaciones de petróleo o gas para mejorar la producción de hidrocarburos. Los ácidos benzoicos fluorados, incluido el ácido 2-benciloxi-6-fluorobenzoico, son preferibles debido a sus propiedades fisicoquímicas favorables, como la estabilidad en condiciones de yacimiento, la mínima partición en otras fases y la no adsorción al material rocoso .

Investigaciones geoquímicas

En estudios geoquímicos, el ácido 2-benciloxi-6-fluorobenzoico sirve como trazador para comprender el flujo subterráneo en los yacimientos. Su capacidad de detección a bajas concentraciones lo hace valioso para evaluaciones cualitativas y cuantitativas de las curvas de respuesta del trazador, que pueden proporcionar información sobre la velocidad y el comportamiento del flujo de fluidos en las formaciones geológicas .

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can involve nucleophilic substitution or free radical bromination . The fluorine atom in the compound may also play a role in its reactivity .

Biochemical Pathways

It’s known that fluorobenzoic acids can be involved in various biochemical processes, including the formation of cyclic peroxides .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3812±270 °C and a density of 1289±006 g/cm3 .

Result of Action

The compound’s interactions with its targets could potentially lead to various biochemical changes .

Safety and Hazards

Direcciones Futuras

Fluorinated benzoic acids, including “2-Benzyloxy-6-fluorobenzoic acid”, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are also considered environmentally acceptable alternatives to chlorinated compounds .

Análisis Bioquímico

Biochemical Properties

2-Benzyloxy-6-fluorobenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .

Cellular Effects

The effects of 2-Benzyloxy-6-fluorobenzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, 2-Benzyloxy-6-fluorobenzoic acid can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, 2-Benzyloxy-6-fluorobenzoic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 2-Benzyloxy-6-fluorobenzoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyloxy-6-fluorobenzoic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 2-Benzyloxy-6-fluorobenzoic acid can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Benzyloxy-6-fluorobenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

2-Benzyloxy-6-fluorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within the cell. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Benzyloxy-6-fluorobenzoic acid is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its presence in certain organelles may enhance or inhibit specific biochemical reactions .

Subcellular Localization

The subcellular localization of 2-Benzyloxy-6-fluorobenzoic acid plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may affect cellular energy production .

Propiedades

IUPAC Name |

2-fluoro-6-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFXGZJNWASDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)